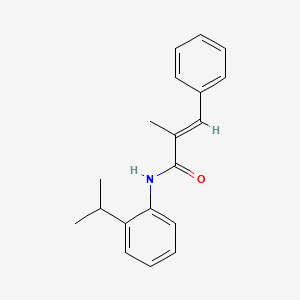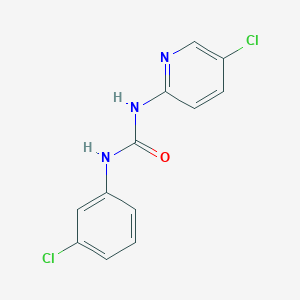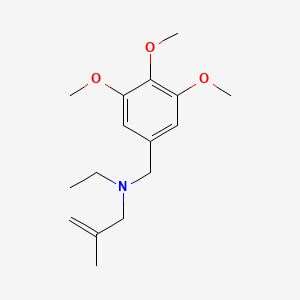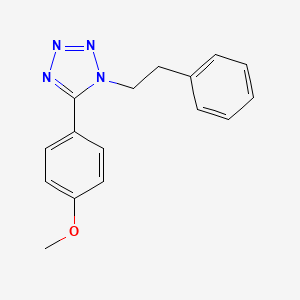
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide, also known as IPMPA, is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical and biological properties. IPMPA is a potent inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
作用機序
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide acts as a competitive inhibitor of the TRPV1 ion channel by binding to the channel's pore region. This prevents the influx of calcium ions, which are involved in the perception of pain and temperature. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.4 μM.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of colitis. In addition, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which allows for the specific targeting of this ion channel in biological systems. It also has a high affinity for the TRPV1 ion channel, which allows for the use of low concentrations of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in experiments. However, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is a synthetic compound, which may limit its use in certain biological systems. It also has a short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the study of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. One direction is the development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with improved pharmacokinetic properties. Another direction is the investigation of the role of the TRPV1 ion channel in other pathological conditions such as diabetes and cardiovascular disease. In addition, the use of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide in combination with other therapies for the treatment of cancer and chronic pain should be explored. Finally, the development of new methods for the delivery of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide to specific tissues and organs should be investigated.
Conclusion
In conclusion, N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a synthetic compound that has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. It has several biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and cancer. The development of new analogs of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide and the investigation of its role in other pathological conditions should be a focus of future research.
合成法
The synthesis of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide is a multi-step process that involves the reaction of 2-isopropylphenylboronic acid with 2-methyl-3-phenylacryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide. This synthesis method has been optimized to produce high yields of N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide with high purity.
科学的研究の応用
N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and its dysregulation is associated with various pathological conditions such as chronic pain, inflammation, and cancer. N-(2-isopropylphenyl)-2-methyl-3-phenylacrylamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-19(21)15(3)13-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMUPFUHZKMOP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)